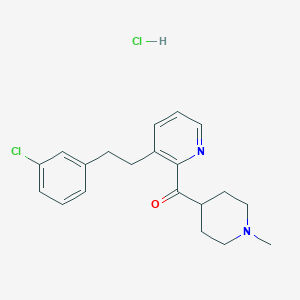

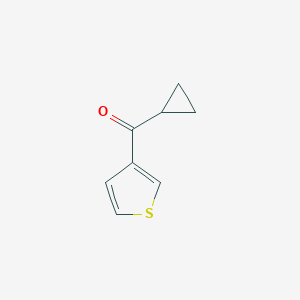

Cyclopropyl(3-thienyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclopropyl methanones, including compounds similar to cyclopropyl(3-thienyl)methanone, has been reported through various methods. One efficient route involves the reaction of aryl alcohols with halogenated butyrophenones in the presence of sodium hydride and tetrabutylammonium bromide, yielding phenyl cyclopropyl methanones with high efficiency. This method has been applied to synthesize a new class of anti-mycobacterial agents, showcasing the compound's potential in drug development (Dwivedi et al., 2005).

Molecular Structure Analysis

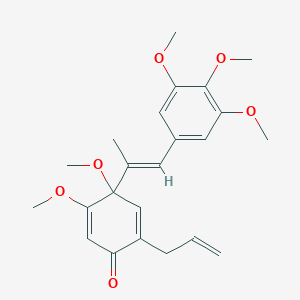

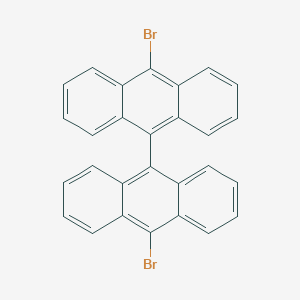

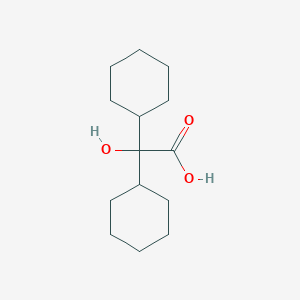

The molecular structure of cyclopropyl(3-thienyl)methanone features a cyclopropane ring, which imparts strain and reactivity to the molecule, combined with the aromatic character of the thiophene ring. This combination contributes to its unique chemical behavior and the possibility of engaging in diverse chemical reactions. The synthesis and characterization of related compounds have been extensively studied, providing insights into the manipulation of such structures for various applications (Thirunarayanan, 2014).

Chemical Reactions and Properties

Cyclopropyl(3-thienyl)methanone can undergo various chemical reactions, exploiting the reactivity of both the cyclopropane and the thiophene rings. For example, cyclopropanes can participate in ring-opening reactions under both acidic and basic conditions, leading to different products depending on the specific conditions applied. This behavior underscores the compound's versatility in synthetic applications (Lim, McGee, & Sieburth, 2002).

Aplicaciones Científicas De Investigación

-

Synthetic Organic Chemistry

- Thiophene derivatives are utilized in synthetic organic chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Cyclopropane derivatives, such as Cyclopropyl(3-thienyl)methanone, are of significant interest in scientific research due to their unique chemical properties, including high ring strain.

-

Drug Development

- Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Cyclopropane derivatives are utilized in potential applications in drug development.

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

Materials Science

-

Corrosion Inhibitors

-

Organic Field-Effect Transistors (OFETs)

-

Voltage-Gated Sodium Channel Blockers

-

Heterocyclization of Various Substrates

-

Cyclization Reactions

-

Antiviral Agents

Direcciones Futuras

Propiedades

IUPAC Name |

cyclopropyl(thiophen-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQWHANRORWWLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341539 |

Source

|

| Record name | Cyclopropyl(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(3-thienyl)methanone | |

CAS RN |

113348-25-7 |

Source

|

| Record name | Cyclopropyl(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.